6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound belongs to the class of pyridine-based boronates, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group. Its structure features a pyridine ring substituted with a chlorine atom at position 6, a nitro group at position 2, and the boronate ester at position 2. Such derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science .
Properties
Molecular Formula |
C11H14BClN2O4 |
|---|---|
Molecular Weight |
284.50 g/mol |
IUPAC Name |
6-chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)7-5-6-8(13)14-9(7)15(16)17/h5-6H,1-4H3 |
InChI Key |
VIRIGANIFYTZEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Halopyridines
A common synthetic route to 6-chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed borylation of a halogenated nitropyridine precursor, typically a 3-bromo or 3-chloro-2-nitro-6-chloropyridine derivative. The reaction conditions generally include:
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Base: Potassium acetate or sodium carbonate
- Solvent: 1,4-dioxane, toluene, or ethanol/water mixtures
- Temperature: 80 °C
- Atmosphere: Inert (nitrogen or argon)
- Time: Several hours to overnight
Example procedure:
A mixture of 6-chloro-2-nitro-3-bromopyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in 1,4-dioxane is degassed and stirred at 80 °C under nitrogen overnight. After workup and purification by silica gel chromatography, the desired boronate ester is obtained in good yield.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Efficient borylation |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) | Source of boronate group |
| Base | Potassium acetate or sodium carbonate | Facilitates transmetalation |
| Solvent | 1,4-Dioxane, toluene, ethanol/water mixtures | Good solubility and reactivity |
| Temperature | 80 °C | Optimal for catalyst activity |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Reaction time | 4–16 hours | Complete conversion |
| Yield | 80–93% | High isolated yields |
Directed Metalation and Metal-Free C-H Borylation
Though less common for this specific compound, metal-free directed C-H borylation methods have been reported for related pyridine derivatives. These methods use Lewis acids such as boron tribromide (BBr3) and directing groups on the pyridine ring to achieve regioselective borylation without transition metals. For example, 2-pyrimidylaniline derivatives undergo metal-free borylation under mild conditions with BBr3 and bases such as tetramethylpyrazine in chloroform or toluene at room temperature to moderate heating.
While direct literature on metal-free borylation of 6-chloro-2-nitro-3-substituted pyridines is limited, this approach could be adapted, given the presence of directing groups and the boronate ester motif.
Synthetic Route Summary
The general synthetic route to this compound can be summarized as:
- Starting from 6-chloro-2-nitropyridine or its halogenated derivatives (e.g., 3-bromo-6-chloro-2-nitropyridine).
- Performing palladium-catalyzed borylation with bis(pinacolato)diboron under basic conditions.
- Purifying the product by chromatographic techniques.
Data Table: Key Preparation Parameters
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Starting material | 6-chloro-2-nitro-3-bromopyridine | Commercially available or synthesized |
| Borylation reagent | Bis(pinacolato)diboron (B2pin2) | Provides pinacol boronate ester |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium catalyst for C-B bond formation |
| Base | Potassium acetate or sodium carbonate | Facilitates transmetalation |
| Solvent | 1,4-Dioxane, toluene, or ethanol/water mixtures | Solubilizes reagents |
| Temperature | 80 °C | Optimal catalyst activity |
| Atmosphere | Nitrogen or argon | Prevents catalyst deactivation |
| Reaction time | 4–16 hours | Ensures complete conversion |
| Purification | Silica gel chromatography | Isolates pure product |
| Typical yield | 80–93% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.
Major Products Formed
Reduction: 6-Chloro-2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: 6-Substituted-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives.
Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its reactivity with various nucleophiles and electrophiles. The boronic ester group facilitates cross-coupling reactions, while the nitro and chloro groups provide sites for further functionalization. The molecular targets and pathways depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Positional Isomerism
The reactivity and applications of pyridine boronate esters are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs): The target compound’s nitro and chloro substituents enhance electrophilicity, facilitating oxidative addition in palladium-catalyzed couplings. However, nitro groups may require controlled conditions to avoid reduction side reactions .
- Methoxy-Substituted Analogues: The electron-donating methoxy group in reduces electrophilicity, necessitating stronger bases or higher temperatures for effective coupling.
Commercial Availability and Handling
- Storage Conditions: Compounds like require cold storage (0–6°C), whereas others (e.g., ) may be stable at room temperature.
- Supplier Diversity: The trifluoromethyl derivative and methoxy analogue are available from specialized suppliers (CymitQuimica, American Elements), while simpler derivatives like are listed in general catalogs .
Biological Activity
6-Chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 2248124-22-1) is a complex organic compound characterized by the presence of a pyridine ring with various substituents including a chloro group, a nitro group, and a boronate ester group. These structural features suggest potential biological activities that merit further investigation.
The molecular formula of this compound is with a molecular weight of approximately 284.50 g/mol. The unique combination of functional groups may contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.50 g/mol |
| CAS Number | 2248124-22-1 |
Potential Biological Activities:
- Antimicrobial Activity : Nitro-containing compounds are frequently evaluated for their ability to inhibit bacterial growth and may serve as leads for antibiotic development.
- Anticancer Activity : Similar compounds have shown efficacy in cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Enzyme Inhibition : The boronate ester functionality may interact with various enzymes, suggesting potential roles in enzyme inhibition studies.
Case Studies and Research Findings
Although direct studies on the compound are scarce, insights can be drawn from related research:
- Structure-Activity Relationship (SAR) Studies : Compounds featuring both nitro and boronate functionalities have been synthesized and tested for biological activity. For instance, derivatives of pyridine with similar substituents have shown promising results in inhibiting various kinases .
- Inhibitory Assays : In studies involving related compounds, significant inhibitory activity against specific targets such as DYRK1A has been reported. These compounds exhibited nanomolar-level inhibition and demonstrated antioxidant and anti-inflammatory properties .
- Synthetic Pathways : The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to achieve high yields and purity. This highlights the importance of synthetic chemistry in developing biologically active compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 6-chloro-2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:
- Halogenation/Nitration: Introduce chloro and nitro groups at positions 6 and 2, respectively, via electrophilic substitution under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Boronation: Install the dioxaborolane group using pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or DMF at 80–100°C .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to isolate the product.
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use , , and NMR to confirm substituent positions and boronate ester integrity. For example, the dioxaborolane group shows a characteristic peak at ~30 ppm .
- Mass Spectrometry (HRMS): Verify molecular weight (expected ~310 g/mol) and isotopic patterns.
- HPLC/GC: Assess purity (>95% recommended for synthetic intermediates) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What solvents and conditions are compatible with its stability during reactions?
Methodological Answer:
- Stable Solvents: THF, DMF, and dichloromethane are preferred due to inertness toward boronate esters. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dioxaborolane group .
- Temperature: Reactions should be conducted below 120°C to prevent decomposition. Store at 2–8°C under inert gas (argon/nitrogen) to minimize oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying catalysts?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to optimize cross-coupling efficiency. For example, PdCl₂(dtbpf) may improve yields in sterically hindered pyridine systems .
- Kinetic Analysis: Monitor reaction progress via TLC or in situ NMR to identify side reactions (e.g., deboronation or nitro group reduction). Adjust ligand/base ratios to suppress byproducts .
Q. What strategies mitigate functional group incompatibilities during multi-step synthesis?
Methodological Answer:
- Protection/Deprotection: Temporarily protect the nitro group (e.g., as a nitroso derivative) during boronate installation to prevent unintended reduction .
- Order of Steps: Prioritize boronation after introducing electron-withdrawing groups (e.g., nitro), as they stabilize intermediates in coupling reactions .
Q. How can computational modeling aid in predicting reactivity or regioselectivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling. Predict regioselectivity by comparing activation energies for possible coupling sites .
- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to optimize steric accessibility of the boronate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
